molecular formula C10H8BrNO2 B1363660 methyl 3-bromo-1H-indole-2-carboxylate CAS No. 220664-31-3

methyl 3-bromo-1H-indole-2-carboxylate

Cat. No.: B1363660
CAS No.: 220664-31-3
M. Wt: 254.08 g/mol
InChI Key: FSLMMQAVWOFUOM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 220664-31-3 . It has a molecular weight of 254.08 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis Techniques and Applications

  • Efficient Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(II) as a catalyst, has been reported. This method features a simple procedure with good to excellent yields, highlighting its efficiency in preparing indole derivatives (Akbari & Faryabi, 2023).

  • Photophysical Studies : Indole derivatives synthesized from β-brominated dehydroamino acids showed promising photophysical properties, indicating potential as fluorescent probes. Their interaction with fluoride anions demonstrated selective spectral changes, showcasing their application in fluorescence studies (Pereira et al., 2010).

  • Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been investigated for their anti-cancer properties. Two new derivatives synthesized showed inhibition of growth in melanoma, renal, and breast cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

  • Thermodynamic Properties : The thermodynamic properties of alkyl 1H-indole carboxylate derivatives have been extensively studied. This includes the determination of standard molar enthalpies of formation and sublimation, contributing to a deeper understanding of these compounds (Carvalho et al., 2016).

  • Novel Synthetic Routes : Innovative methods for synthesizing 2-(hetero)aryl-substituted thieno[3,2-b]indoles have been developed. This includes the Fiesselmann synthesis and Fischer indolization, expanding the scope of indole chemistry (Irgashev et al., 2018).

Chemical Properties and Reactions

  • Reactivity and Transformations : The reactivity of methyl indole-3-carboxylate with bromine has been studied, leading to the regioselective synthesis of dibromoindoles. These compounds have applications in the synthesis of natural and non-natural indole derivatives (Parsons et al., 2011).

  • Complex Formation and Applications : Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives. The reactions with various isocyanates and isothiocyanates led to the formation of compounds with potential applications in medicinal chemistry (Shestakov et al., 2009).

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

Properties

IUPAC Name

methyl 3-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMMQAVWOFUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377401
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220664-31-3
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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